- Dialkylzinc-accelerated α-trifluoromethylation of carbonyl compounds catalyzed by late-transition-metal complexesChemistry Letters, 2008, 37(10), 1080-1081,
Cas no 95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one)

95524-19-9 structure
Nome del prodotto:2-(trifluoromethyl)cyclopentan-1-one
Numero CAS:95524-19-9
MF:C6H7F3O
MW:152.114392518997
MDL:MFCD08166673
CID:803246
PubChem ID:11321050
2-(trifluoromethyl)cyclopentan-1-one Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(Trifluoromethyl)cyclopentanone
- 2-(trifluoromethyl)cyclopentan-1-one
- 2-TRIFLUOROMETHYLCYCLOPENTANONE
- Cyclopentanone,2-(trifluoromethyl)-
- 2-(Trifluoromethyl)-Cyclopentanone
- Cyclopentanone, 2-(trifluoromethyl)
- 2-(Trifluoromethyl)cyclopentanone (ACI)
- 2-Trifluoromethyl-cyclopentanone
- AKOS006284242
- MFCD08166673
- CS-15870
- CS-0060764
- W18406
- 95524-19-9
- DTXSID30462197
- Cyclopentanone, 2-(trifluoromethyl)-
- LQVDWRMXWKNZNG-UHFFFAOYSA-N
- EN300-1601078
- DB-088880
-
- MDL: MFCD08166673
- Inchi: 1S/C6H7F3O/c7-6(8,9)4-2-1-3-5(4)10/h4H,1-3H2
- Chiave InChI: LQVDWRMXWKNZNG-UHFFFAOYSA-N
- Sorrisi: O=C1C(C(F)(F)F)CCC1
Proprietà calcolate
- Massa esatta: 152.04500
- Massa monoisotopica: 152.04489933g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 10
- Conta legami ruotabili: 1
- Complessità: 150
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1.5
- Superficie polare topologica: 17.1Ų
Proprietà sperimentali
- PSA: 17.07000
- LogP: 1.91790
2-(trifluoromethyl)cyclopentan-1-one Informazioni sulla sicurezza
2-(trifluoromethyl)cyclopentan-1-one Dati doganali
- CODICE SA:2914700090
- Dati doganali:
Codice doganale cinese:
2914700090Panoramica:
2914700090 alogenazione di altri chetoni e chinoni\derivati solfonati(compresi i derivati nitrati e nitrosativi). IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:5,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone
Riassunto:
SA: 2914700090 derivati alogenati, solfonati, nitrati o nitrosi di chetoni e chinoni, anche con altre funzioni di ossigeno Aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna IVA:17,0% Tariffa MFN:5,5% Tariffa generale:30,0%
2-(trifluoromethyl)cyclopentan-1-one Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Chemenu | CM420184-1g |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95%+ | 1g |
$462 | 2024-07-18 | |
eNovation Chemicals LLC | Y0995921-1g |
2-(trifluoromethyl)cyclopentanone |
95524-19-9 | 95% | 1g |
$450 | 2024-08-02 | |
Enamine | EN300-1601078-2.5g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 2.5g |
$1517.0 | 2023-06-04 | |
Enamine | EN300-1601078-5.0g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 5g |
$2999.0 | 2023-06-04 | |
Enamine | EN300-1601078-0.1g |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95% | 0.1g |
$251.0 | 2023-06-04 | |
Enamine | EN300-1601078-5000mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 5000mg |
$2999.0 | 2023-09-23 | |
Enamine | EN300-1601078-50mg |
2-(trifluoromethyl)cyclopentan-1-one |
95524-19-9 | 95.0% | 50mg |
$168.0 | 2023-09-23 | |
Aaron | AR00IJVJ-50mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 50mg |
$256.00 | 2023-12-14 | |
1PlusChem | 1P00IJN7-100mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 100mg |
$143.00 | 2024-04-19 | |
1PlusChem | 1P00IJN7-250mg |
Cyclopentanone, 2-(trifluoromethyl)- |
95524-19-9 | 95% | 250mg |
$277.00 | 2024-04-19 |
2-(trifluoromethyl)cyclopentan-1-one Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Diethylzinc Catalysts: (SP-4-2)-Chlorotris(triphenylphosphine)rhodium Solvents: Tetrahydrofuran , Hexane ; -78 °C; -78 °C → 0 °C; 3 h, 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran ; 0 °C
Riferimento
Metodo di produzione 2
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Methyllithium Solvents: Tetrahydrofuran ; 30 min, 0 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
1.2 Reagents: Diethylzinc ; 30 min, 0 °C; 20 h, -78 °C
1.3 Reagents: Triethylborane , Oxygen ; 20 h, -78 °C
Riferimento
- Zincate-type enolate for radical α-trifluoromethylationTetrahedron Letters, 2007, 48(50), 8922-8925,
Metodo di produzione 4
Condizioni di reazione
Riferimento
- Photochemistry of 2-(perfluoroalkyl)cycloalkanonesJournal of Fluorine Chemistry, 1986, 30(4), 471-5,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water
Riferimento
- Bi(CF3)3/Cu(OCOCH3)2 - a new system for the synthesis of 2-trifluoromethylcycloalkan-1-ones, trifluoromethylanilines and phenyl(trifluoromethyl)sulfaneJournal of Fluorine Chemistry, 2000, 106(2), 217-221,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 60 min, -78 °C
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
1.2 Reagents: Triethylborane Solvents: Hexane ; 15 s, -78 °C; 5 min, -78 °C
1.3 Reagents: Acetic acid Solvents: Tetrahydrofuran ; -78 °C → rt
Riferimento
- Radical trifluoromethylation of ketone Li enolatesTetrahedron, 2006, 62(30), 7199-7203,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; rt → -78 °C; 60 min, -78 °C
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
1.2 Reagents: Acetic acid Solvents: Tetrahydrofuran
1.3 Reagents: Triethylborane Solvents: Hexane ; 15 s
1.4 Reagents: Acetic acid Solvents: Water ; 5 min, -78 °C; -78 °C → rt
Riferimento
- Facile Radical Trifluoromethylation of Lithium EnolatesOrganic Letters, 2005, 7(22), 4883-4885,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Diethylzinc Solvents: Hexane ; 1 h, 0 °C; 0 °C → -78 °C
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
1.2 Reagents: Triethylborane , Oxygen Solvents: Hexane ; 24 h, -78 °C
1.3 Solvents: Acetic acid , Tetrahydrofuran
Riferimento
- Preparation of α-trifluoromethyl ketones from silyl enol ethers and iodotrifluoromethane, Japan, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Catalysts: Diethylzinc Solvents: Tetrahydrofuran ; 1 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Riferimento
- Theoretical study on radical trifluoromethylation of silyl enol ethers accelerated via complexation with dialkylzincHeterocycles, 2015, 90(2), 907-917,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Diethylzinc Solvents: Tetrahydrofuran , Hexane ; 1 h, 0 °C
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
1.2 Reagents: Triethylborane , Oxygen ; 24 h, rt
Riferimento
- Radical Trifluoromethylation of Ketone Silyl Enol Ethers by Activation with DialkylzincOrganic Letters, 2006, 8(21), 4671-4673,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Acetonitrile , Water ; 3 h, 30 ± 5 °C
Riferimento
- Direct C(sp3)-H trifluoromethylation of unactivated alkanes enabled by multifunctional trifluoromethyl copper complexesAngewandte Chemie, 2021, 60(10), 5467-5474,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Oxygen Solvents: Acetonitrile , Water ; 241 min, 20 - 25 °C
Riferimento
- Electrochemical Synthesis of Fluorinated Ketones from Enol Acetates and Sodium Perfluoroalkyl SulfinatesOrganic Letters, 2021, 23(13), 5107-5112,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran , Hexane ; 30 min, -78 °C
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
1.2 Reagents: Titanium isopropoxide ; 30 min, -78 °C
1.3 Reagents: Triethylborane ; 2 h, -78 °C
1.4 Reagents: Acetic acid ; -78 °C → rt
Riferimento
- Radical trifluoromethylation of Ti ate enolate: Possible intervention of transformation of Ti(IV) to Ti(III) for radical terminationJournal of Fluorine Chemistry, 2006, 127(4-5), 539-544,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ammonium persulfate Catalysts: Silver nitrate Solvents: tert-Butanol , Water ; 12 h, 30 °C
Riferimento
- Radical Desulfur-Fragmentation and Reconstruction of Enol Triflates: Facile Access to α-Trifluoromethyl KetonesAngewandte Chemie, 2017, 56(5), 1338-1341,
2-(trifluoromethyl)cyclopentan-1-one Raw materials
- Sodium Triflinate
- Cyclopentanone
- 1-Pyrrolidino-1-cyclopentene
- Trifluoroiodomethane
- cyclopent-1-en-1-yl trifluoromethanesulfonate
- 1-Cyclopenten-1-ol, acetate
- 1-(Trimethylsiloxy)cyclopentene
- Bpycu(CF3)3
- 4-[2-(Trifluoromethyl)-1-cyclopenten-1-yl]morpholine
2-(trifluoromethyl)cyclopentan-1-one Preparation Products
2-(trifluoromethyl)cyclopentan-1-one Letteratura correlata
-
Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482
-
Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
-
Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
95524-19-9 (2-(trifluoromethyl)cyclopentan-1-one) Prodotti correlati
- 60719-13-3(Cycloheptanone,2-(trifluoromethyl)-)
- 4445-30-1(2-(2-Hydroxyphenyl)benzoic acid, dehydrate)
- 1780433-73-9(1-(oxolan-3-yl)methylcyclopropan-1-ol)
- 34332-94-0(p-Octylphenyl Phosphate)
- 901259-52-7(N-(2-methoxyethyl)-2-{2-(4-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-ylsulfanyl}acetamide)
- 154312-86-4(4-(chloromethyl)-1-methyl-pyrazole hydrochloride)
- 2060058-80-0(1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-sulfonyl fluoride)
- 2171833-31-9(4-chloro-6-methyl-N-(propan-2-yl)-N-propylpyrimidin-2-amine)
- 2227672-96-8(rac-(1R,3S)-3-3-chloro-4-(trifluoromethyl)phenyl-2,2-dimethylcyclopropan-1-amine)
- 1443285-91-3(4-(Benzyloxy)pyrimidin-5-amine)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:95524-19-9)2-(trifluoromethyl)cyclopentan-1-one

Purezza:99%
Quantità:1g
Prezzo ($):337.0